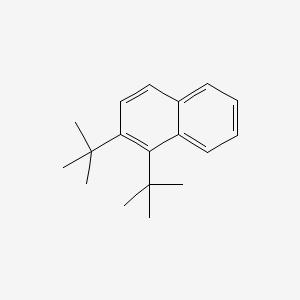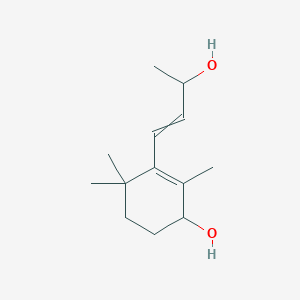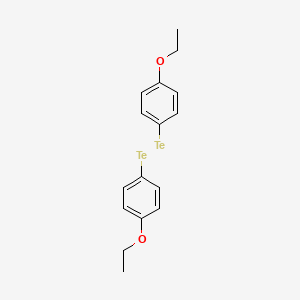
Ditelluride, bis(4-ethoxyphenyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditelluride, bis(4-ethoxyphenyl) is an organotellurium compound with the chemical formula C16H18O2Te2 It is a member of the ditelluride family, which consists of compounds containing a Te-Te bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ditelluride, bis(4-ethoxyphenyl) can be synthesized through the reduction of tellurium tetrachloride (TeCl4) with phenetole (4-ethoxyphenol) followed by oxidation. The reaction typically involves the following steps:
Reduction of TeCl4: TeCl4 is reacted with phenetole in the presence of a reducing agent such as sodium borohydride (NaBH4) to form the intermediate telluride.
Oxidation: The intermediate is then oxidized to form the final ditelluride compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Ditelluride, bis(4-ethoxyphenyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced back to the corresponding telluride.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is commonly used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Tellurium oxides.
Reduction: Corresponding tellurides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ditelluride, bis(4-ethoxyphenyl) has several scientific research applications, including:
Organic Synthesis:
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Catalysis: It is investigated for its potential use as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of ditelluride, bis(4-ethoxyphenyl) involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The Te-Te bond can be cleaved under certain conditions, leading to the formation of reactive tellurium species that can interact with other molecules. These interactions can result in the modification of molecular structures and the initiation of various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-methoxyphenyl) ditelluride
- Bis(4-bromophenyl) ditelluride
- Bis(4-chlorophenyl) ditelluride
- Bis(4-phenylphenyl) ditelluride
Uniqueness
Ditelluride, bis(4-ethoxyphenyl) is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility. Compared to other similar compounds, it may exhibit different chemical behaviors and applications due to these substituents.
Propriétés
Numéro CAS |
35684-38-9 |
|---|---|
Formule moléculaire |
C16H18O2Te2 |
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
1-ethoxy-4-[(4-ethoxyphenyl)ditellanyl]benzene |
InChI |
InChI=1S/C16H18O2Te2/c1-3-17-13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18-4-2/h5-12H,3-4H2,1-2H3 |
Clé InChI |
WBKQUUZJSDOUQA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)[Te][Te]C2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
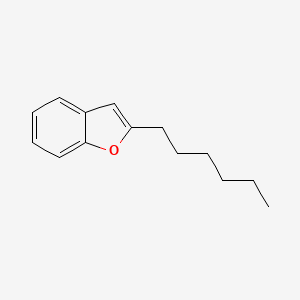
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
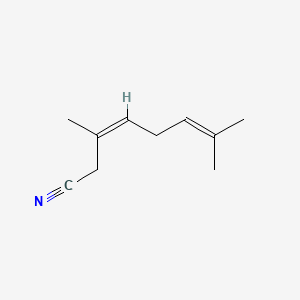

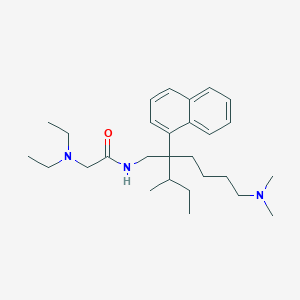


![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
